4,5,6-Trichloroguaiacol

説明

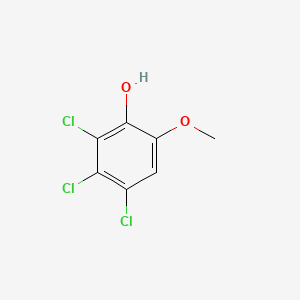

Structure

2D Structure

3D Structure

特性

CAS番号 |

2668-24-8 |

|---|---|

分子式 |

C7H5Cl3O2 |

分子量 |

227.5 g/mol |

IUPAC名 |

2,3,4-trichloro-6-methoxyphenol |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2,11H,1H3 |

InChIキー |

NIAJPNQTKGWEOI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C(=C1O)Cl)Cl)Cl |

他のCAS番号 |

2668-24-8 |

同義語 |

4,5,6-TCG 4,5,6-trichloroguaiacol |

蒸気圧 |

0.00 mmHg |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6-Trichloroguaiacol (4,5,6-TCG), a chlorinated phenolic compound. This document summarizes its key chemical and physical characteristics, details relevant experimental protocols for its analysis and synthesis, and provides a visual representation of an analytical workflow.

Core Physicochemical Properties

This compound, with the IUPAC name 2,3,4-trichloro-6-methoxyphenol, is a significant compound often found in industrial effluents, particularly from pulp and paper mills[1]. Its chemical structure and properties are of considerable interest for environmental and toxicological studies.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₇H₅Cl₃O₂ | Experimental | [1][2] |

| Molecular Weight | 227.47 g/mol | Experimental | [1][2] |

| CAS Number | 2668-24-8 | Experimental | [1][3] |

| Synonyms | 4,5,6-TCG, 2,3,4-trichloro-6-methoxyphenol | Experimental | [3] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Water Solubility | Not available | - | - |

| pKa | Not available | - | - |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | Computed | [4] |

Note: For context, related trichlorophenol isomers exhibit a range of properties. For example, 2,4,5-trichlorophenol (B144370) has a melting point of 67°C, a boiling point of 253°C, a water solubility of 1200 mg/L, and a pKa of 7.37[5]. 2,4,6-trichlorophenol (B30397) has a melting point of 69°C, a boiling point of 246°C, a water solubility of 800 mg/L at 25°C, a pKa of 6.23 at 25°C, and a log Kow of 3.69[6][7].

Experimental Protocols

Detailed methodologies for the analysis and a plausible synthesis route for this compound are presented below.

2.1. Analytical Protocol: Determination of this compound in Water Samples by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is a representative method based on established procedures for the analysis of chlorinated phenols in environmental samples[8][9][10].

Objective: To quantify the concentration of this compound in water samples.

Methodology:

-

Sample Collection and Preservation:

-

Collect a 1-liter water sample in an amber glass bottle fitted with a Teflon-lined screw cap.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample and mix well.

-

Preserve the sample by icing or refrigerating at 4°C from the time of collection until extraction. Samples should be extracted within seven days of collection.

-

-

Extraction:

-

Acidify the 1-liter water sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.

-

Transfer the sample to a 2-liter separatory funnel.

-

Add a known amount of a suitable surrogate standard to the sample.

-

Perform a liquid-liquid extraction by adding 60 mL of methylene (B1212753) chloride to the sample and shaking vigorously for 2 minutes.

-

Allow the organic layer to separate from the water phase.

-

Drain the methylene chloride extract into a flask.

-

Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate (B86663).

-

Concentrate the dried extract to a volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.

-

Exchange the solvent to hexane (B92381) during the final concentration step.

-

-

Derivatization (Acetylation):

-

To improve chromatographic performance and sensitivity, the extracted chlorophenols are derivatized.

-

Add a small volume of a derivatizing agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or potassium carbonate, to the concentrated extract.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to form the acetate (B1210297) esters of the phenols.

-

-

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC/MS system.

-

Gas Chromatograph: Use a high-resolution fused silica (B1680970) capillary column suitable for separating chlorinated phenols. A typical column would be a 30 m x 0.25 mm ID with a 0.25 µm film thickness.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity for target analytes.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify the concentration using a calibration curve generated from standards of known concentrations.

-

2.2. Plausible Synthesis Protocol: Synthesis of 2,3,4-Trichloro-6-Methoxyphenol

Objective: To synthesize 2,3,4-trichloro-6-methoxyphenol from 2-methoxyphenol (guaiacol).

Methodology:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxyphenol (guaiacol) in a suitable inert solvent, such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride.

-

Protect the reaction from light.

-

-

Chlorination:

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or by bubbling through the solution, to the stirred solution of guaiacol. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

-

The stoichiometry of the chlorinating agent will need to be carefully controlled to achieve trichlorination. An excess of the chlorinating agent will likely be required.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by slowly adding water or a reducing agent solution (e.g., sodium sulfite) to destroy any excess chlorinating agent.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2,3,4-trichloro-6-methoxyphenol.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Mandatory Visualization

The following diagram illustrates the analytical workflow for the determination of this compound in water samples.

Caption: Analytical workflow for this compound in water.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H5Cl3O2 | CID 17577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Analytical Method [keikaventures.com]

- 9. rsc.org [rsc.org]

- 10. epa.gov [epa.gov]

- 11. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.neliti.com [media.neliti.com]

Environmental Sources of 4,5,6-Trichloroguaiacol Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trichloroguaiacol (4,5,6-TCG) is a chlorinated organic compound that has garnered significant attention due to its persistence in the environment and potential toxicological effects. As a member of the chlorophenolic compound family, its presence in various environmental compartments is a direct consequence of industrial activities. This technical guide provides a comprehensive overview of the primary environmental sources of 4,5,6-TCG contamination, its formation pathways, and detailed methodologies for its detection and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental lifecycle of this compound and in developing strategies for its monitoring and remediation.

Primary Environmental Sources

The principal source of this compound in the environment is the pulp and paper industry, specifically from the chlorine bleaching of wood pulp. Lignin (B12514952), a complex polymer in wood, contains guaiacyl (2-methoxyphenol) subunits. During the bleaching process, which aims to remove residual lignin to produce brighter paper, these guaiacyl moieties react with chlorine-based bleaching agents, such as elemental chlorine (Cl₂) and chlorine dioxide (ClO₂), leading to the formation of a variety of chlorinated phenols, including 4,5,6-TCG.[1][2][3]

Wastewater effluents from these mills are the primary vector for the introduction of 4,5,6-TCG into aquatic ecosystems.[1] Once released, its moderate hydrophobicity can lead to its partitioning into sediments and bioaccumulation in aquatic organisms.

While the pulp and paper industry is the dominant source, other industrial processes that utilize chlorine-based chemicals in the presence of phenolic compounds could potentially contribute to the formation of chloroguaiacols, though these are considered minor sources in comparison.

Quantitative Data on Environmental Concentrations

The concentration of this compound in the environment can vary significantly depending on the proximity to pulp and paper mills, the type of bleaching process used (with modern elemental chlorine-free and totally chlorine-free processes substantially reducing emissions), and the efficiency of wastewater treatment facilities. The following table summarizes available data on the concentrations of 4,5,6-TCG in various environmental matrices.

| Environmental Matrix | Concentration Range | Notes |

| Pulp & Paper Mill Effluent | Typically in the low µg/L range. A typical detection limit is 2.5–5.0 μg/L. | Concentrations have decreased with the adoption of modern bleaching technologies. |

| Receiving Waters | ng/L to low µg/L | Levels are dependent on dilution and distance from the discharge point. |

| Sediments | Data not readily available | Expected to be a sink for 4,5,6-TCG due to its moderate hydrophobicity. |

| Biota (e.g., Fish) | Data not readily available for specific concentrations of 4,5,6-TCG | Bioaccumulation of chlorinated organic compounds from pulp mill effluents is a known phenomenon. |

Formation Pathway of this compound

The formation of this compound from the guaiacyl units in lignin is a multi-step electrophilic aromatic substitution reaction. The methoxy (B1213986) group (-OCH₃) and the hydroxyl group (-OH) on the guaiacol (B22219) ring are ortho-, para-directing and activating, making the aromatic ring susceptible to electrophilic attack by chlorine.

References

An In-depth Technical Guide on the Toxicological Effects of 4,5,6-Trichloroguaiacol on Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Trichloroguaiacol (4,5,6-TCG), a chlorinated phenolic compound primarily originating from the bleaching process in pulp and paper mills, poses a significant environmental concern due to its toxicity and persistence in aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of 4,5,6-TCG on a range of aquatic organisms. It synthesizes available quantitative toxicity data, details experimental methodologies for key toxicological assays, and visually represents the known and inferred toxic mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment, facilitating a deeper understanding of the ecotoxicological profile of this compound and guiding future research.

Introduction

Chlorinated guaiacols, including this compound, are byproducts of the chlorine bleaching of wood pulp. Their release into aquatic environments has raised concerns due to their potential for bioaccumulation and toxicity to aquatic life. Understanding the specific toxicological effects of 4,5,6-TCG is crucial for assessing its environmental risk and developing effective mitigation strategies. This guide consolidates current knowledge on the acute and chronic toxicity of 4,5,6-TCG, its sublethal effects, and the underlying mechanisms of action.

Quantitative Toxicity Data

The toxicity of this compound to aquatic organisms has been evaluated across different trophic levels, including fish, invertebrates, and algae. The following tables summarize the available quantitative data for acute and chronic toxicity endpoints. It is important to note that specific data for 4,5,6-TCG is limited, and in some cases, data for related trichlorophenol compounds are included for comparative purposes.

Table 1: Acute Toxicity of this compound and Related Compounds to Aquatic Organisms

| Species | Chemical | Endpoint | Duration | Concentration (mg/L) | Reference |

| Cyclops viridis (Copepod) | 2,4,6-Trichlorophenol | LC50 | 96 h | 1.76 | [1] |

| Branchiura sowerbyi (Oligochaete) | 2,4,6-Trichlorophenol | LC50 | 96 h | 32.14 | [1] |

| Daphnia magna (Cladoceran) | 2,4,6-Trichlorophenol | LC50 | 48 h | 1.73 | [2] |

| Limnodrilus hoffmeisteri (Oligochaete) | 2,4,6-Trichlorophenol | LC50 | 96 h | 8.63 | [2] |

Table 2: Chronic and Sublethal Toxicity of this compound and Related Compounds to Aquatic Organisms

| Species | Chemical | Endpoint | Duration | Concentration (µg/L) | Reference |

| Brachydanio rerio (Zebrafish) embryos/larvae | 3,4,5-Trichloroveratrole (metabolite of 4,5,6-TCG) | Threshold Toxic Concentration | - | 450 | [3] |

| Brachydanio rerio (Zebrafish) embryos/larvae | Tetrachloroveratrole (metabolite of 4,5,6-TCG) | Threshold Toxic Concentration | - | 100 | [3] |

| Periphyton Community | This compound | Effects on species composition and biomass | Long-term | Not specified | [4] |

Mechanisms of Toxicity

The toxic effects of this compound and other chlorophenols are multifaceted, involving several key mechanisms that disrupt normal physiological and biochemical processes in aquatic organisms.[5]

Oxidative Stress

Exposure to chlorophenols can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[5][6] This imbalance between the production of ROS and the organism's ability to detoxify them can cause damage to cellular components, including lipids, proteins, and DNA.[5]

Endocrine Disruption

Chlorophenols are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of aquatic vertebrates.[7][8][9][10] They can mimic or block the action of natural hormones, particularly sex steroids, leading to adverse effects on reproduction and development.[11][12] The primary mechanisms include interaction with estrogen and androgen receptors.[7][10]

Neurotoxicity

While specific data for 4,5,6-TCG is limited, other chlorinated organic compounds have been shown to be neurotoxic to fish. The proposed mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicity of chemicals to aquatic organisms. The following sections detail the methodologies for key experiments cited or relevant to the study of this compound.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[13]

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) for cold water and Zebrafish (Danio rerio) for warm water.[13] Test Conditions:

-

Test type: Static, semi-static, or flow-through.[13]

-

Duration: 96 hours.[13]

-

Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

-

Light: 16 hours light, 8 hours dark.

-

Test concentrations: At least five concentrations in a geometric series and a control.

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13]

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the median effective concentration (EC50) that causes immobilization of Daphnia magna over a 48-hour period.[11]

Test Organism: Daphnia magna neonates (<24 hours old).[11] Test Conditions:

-

Test type: Static.[11]

-

Duration: 48 hours.[14]

-

Temperature: 20 ± 2 °C.

-

Light: 16 hours light, 8 hours dark.

-

Test concentrations: At least five concentrations in a geometric series and a control.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[11]

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae over a 72-hour period.[3][15][16]

Test Organism: Recommended species include Pseudokirchneriella subcapitata.[15] Test Conditions:

-

Test type: Static.[16]

-

Duration: 72 hours.[14]

-

Temperature: 21-24 °C.[16]

-

Light: Continuous illumination.

-

Test concentrations: At least five concentrations in a geometric series and a control.

-

Observations: Algal biomass is measured at least every 24 hours using methods such as cell counts or fluorescence.[16] The primary endpoint is the inhibition of growth rate, from which an EC50 is calculated.[15]

Fish Early-life Stage (ELS) Toxicity Test (Following OECD Guideline 210)

This chronic test evaluates the effects of a chemical on the early developmental stages of fish, from fertilized egg to juvenile.[13][17]

Test Organism: Species with a relatively short early life stage, such as Zebrafish (Danio rerio).[13] Test Conditions:

-

Test type: Flow-through or semi-static.[17]

-

Duration: Species-dependent (e.g., ~30 days post-hatch for zebrafish).[13]

-

Test concentrations: At least five concentrations and a control.

-

Observations: Daily observations of mortality, hatching success, and any morphological or behavioral abnormalities. At the end of the test, larval length and weight are measured.[13][17] Endpoints include the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[13]

Sublethal Effects

Beyond acute lethality, this compound can elicit a range of sublethal effects at environmentally relevant concentrations, impacting the health and fitness of aquatic populations.

Effects on Periphyton Communities

Studies have shown that 4,5,6-TCG can alter the species composition and biomass of periphyton communities, which form the base of many aquatic food webs.[4] This can have cascading effects on higher trophic levels that depend on these primary producers.

Biochemical and Physiological Effects in Fish

Exposure to chlorophenols can lead to a variety of biochemical and physiological disturbances in fish, including:

-

Alterations in Liver Enzymes: Changes in the activity of liver enzymes, such as cytochrome P450s, can indicate exposure to and metabolic processing of xenobiotics.[18]

-

Hematological Changes: Variations in red and white blood cell counts and hemoglobin levels can be indicative of stress and toxic effects.

-

Reproductive and Developmental Effects: As an endocrine disruptor, 4,5,6-TCG and its metabolites can impair reproductive success by affecting hormone levels, gonadal development, and the viability of embryos and larvae.[3][9]

Conclusion

This compound is a toxic compound that poses a threat to the health of aquatic ecosystems. Its primary mechanisms of toxicity appear to involve oxidative stress and endocrine disruption, leading to a range of adverse effects from the cellular to the organismal level. While some quantitative toxicity data are available, there is a clear need for more comprehensive studies on a wider range of aquatic species to fully characterize its environmental risk. The standardized experimental protocols outlined in this guide provide a framework for future research to generate the necessary data for robust ecological risk assessments. Further investigation into the specific signaling pathways affected by 4,5,6-TCG will also be crucial for a more complete understanding of its toxicological profile.

References

- 1. Fish Collagen Peptides Protect against Cisplatin-Induced Cytotoxicity and Oxidative Injury by Inhibiting MAPK Signaling Pathways in Mouse Thymic Epithelial Cells [mdpi.com]

- 2. Effects of 2,4,6-Trichlorophenol on Clarias batrachus: a biomarkers approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endocrine disruption in aquatic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biochemjournal.com [biochemjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Editorial: Endocrine Disruptors in Aquatic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scispace.com [scispace.com]

- 13. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. Algal growth inhibition test results of 425 organic chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. env.go.jp [env.go.jp]

- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 18. researchgate.net [researchgate.net]

Biodegradation and Metabolism of 4,5,6-Trichloroguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Trichloroguaiacol (4,5,6-TCG) is a chlorinated aromatic compound that poses environmental concerns due to its toxicity and persistence. Understanding its biodegradation and metabolism is crucial for developing effective bioremediation strategies and for assessing its potential impact on biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge on the microbial degradation of 4,5,6-TCG, including metabolic pathways, key enzymatic reactions, and influencing factors. Due to the limited specific data on 4,5,6-TCG, this guide also draws upon the more extensively studied, structurally similar compound, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), as a comparative model. Detailed experimental protocols and quantitative data are presented to aid researchers in this field.

Introduction

This compound is a polychlorinated phenolic compound often found in the effluents of pulp and paper mills that use chlorine bleaching processes. Its chemical structure, characterized by a guaiacol (B22219) (2-methoxyphenol) ring substituted with three chlorine atoms, confers a high degree of chemical stability and toxicity. The presence of 4,5,6-TCG in the environment is of significant concern due to its potential for bioaccumulation and its adverse effects on aquatic organisms and potentially human health.

Microbial degradation represents a key mechanism for the natural attenuation of such pollutants. A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize chlorinated phenols and related compounds, often utilizing them as a source of carbon and energy. The metabolic pathways involved are diverse and depend on the specific microorganisms and environmental conditions, such as the presence or absence of oxygen.

Microbial Degradation of this compound and its Analogue 2,4,6-Trichlorophenol

The biodegradation of 4,5,6-TCG and the closely related 2,4,6-TCP can proceed under both anaerobic and aerobic conditions, involving distinct metabolic pathways and enzymatic systems.

Anaerobic Biodegradation

Under anaerobic conditions, the primary transformation of 4,5,6-TCG is initiated by O-demethylation. Stable consortia of anaerobic bacteria have been shown to rapidly convert this compound.[1][2][3][4][5] This initial step is crucial as it transforms the guaiacol structure into a catechol structure, which can be more readily degraded further. Following O-demethylation, sequential reductive dechlorination may occur, where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. The resulting chlorocatechols may then undergo ring cleavage.[1][5]

For the analogue 2,4,6-TCP, anaerobic degradation also proceeds via reductive dechlorination, leading to the formation of less chlorinated phenols, which can be subsequently mineralized.[6]

Aerobic Biodegradation

While specific studies on the aerobic degradation of 4,5,6-TCG are limited, the metabolism of the analogous 2,4,6-TCP is well-documented and provides a valuable model. The aerobic degradation of 2,4,6-TCP is often initiated by hydroxylation, catalyzed by monooxygenases. This step can lead to the formation of chlorohydroquinones.[7]

Several bacterial strains, including those from the genera Rhodococcus and Cupriavidus, are known to degrade 2,4,6-TCP aerobically.[8][9][10] For instance, Rhodococcus percolatus has been identified for its ability to mineralize 2,4,6-trichlorophenol.[8][9] The white-rot fungus Phanerochaete chrysosporium also effectively degrades 2,4,6-TCP through the action of extracellular ligninolytic enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP).[11] This process involves an initial oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone, which is then reduced to 2,6-dichloro-1,4-dihydroxybenzene and further dechlorinated.[11]

However, some bacterial strains like Acinetobacter junii 5ga, which can degrade other chlorinated guaiacols, have been found to be unable to degrade this compound, suggesting that the substitution pattern on the aromatic ring can significantly impact biodegradability.[12][13][14]

Key Enzymes in Biodegradation

The microbial metabolism of 4,5,6-TCG and related compounds is mediated by a variety of enzymes:

-

O-demethylases: These enzymes are critical in the initial step of anaerobic degradation of chloroguaiacols, removing the methyl group from the methoxy (B1213986) substituent.

-

Monooxygenases: In aerobic pathways, these enzymes introduce a hydroxyl group onto the aromatic ring, often leading to dechlorination.

-

Dioxygenases: These enzymes are involved in the cleavage of the aromatic ring of catecholic intermediates.

-

Reductive dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring under anaerobic conditions.

-

Lignin Peroxidases (LiPs) and Manganese Peroxidases (MnPs): Secreted by white-rot fungi, these powerful oxidative enzymes can initiate the degradation of a wide range of recalcitrant aromatic compounds, including 2,4,6-TCP.[11]

-

Laccases: These copper-containing oxidases can also contribute to the oxidation of chlorophenols.[15]

-

Glucosyltransferases: In phytoremediation, these enzymes can detoxify trichlorophenols by conjugating them with sugars.[16]

Quantitative Data on Biodegradation

The following tables summarize quantitative data on the biodegradation of 2,4,6-trichlorophenol, which can serve as a reference for studies on this compound.

Table 1: Specific Degradation Rates of 2,4,6-Trichlorophenol by a Mixed Microbial Culture

| Initial 2,4,6-TCP Concentration (mg/L) | Specific Degradation Rate (mg TCP/g VSS·h) | Reference |

| 50 | 8.28 | [10] |

| 100 | 8.34 | [10] |

| 150 | 8.37 | [10] |

| 200 | 9.48 | [10] |

| 230 | 9.63 | [10] |

| 250 | 8.32 | [10] |

VSS: Volatile Suspended Solids

Table 2: Kinetic Parameters for 2,4,6-Trichlorophenol Degradation by Aerobic Granules

| Co-substrate | Maximum Specific Degradation Rate (q_max) (mg TCP/g VSS·h) | Half-saturation Constant (K_s) (mg/L) | Inhibition Constant (K_i) (mg/L) | Reference |

| Glucose | 10.5 | 25.8 | 185.3 | [17] |

| Acetate | 8.9 | 22.1 | 166.7 | [17] |

Table 3: Degradation of 2,4,6-Trichlorophenol by Fe(0)-based Advanced Oxidation Processes

| System | Pseudo first-order rate constant (k) (min⁻¹) | Reference |

| Fe⁰/H₂O₂ | 0.105 | [18] |

| Fe⁰/PMS | 0.089 | [18] |

| Fe⁰/PS | 0.045 | [18] |

Conditions: c(2,4,6-TCP) = 0.2 mmol/L; c(Oxidant) = 1 mmol/L; c(Fe⁰) = 0.1 g/L; pH = 3.2

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of 4,5,6-TCG and 2,4,6-TCP biodegradation.

Microbial Culture and Acclimation

-

Source of Microorganisms: Microbial consortia can be enriched from environmental samples such as soil or sediment from contaminated sites, or activated sludge from wastewater treatment plants.[6] Pure cultures of specific degrading strains can also be used.[8][12]

-

Culture Medium: A minimal salt medium containing essential minerals and trace elements is typically used. The target compound (e.g., 4,5,6-TCG or 2,4,6-TCP) is supplied as the sole carbon and energy source, or in combination with a co-substrate like glucose or acetate.[17][19]

-

Acclimation: Microorganisms are gradually exposed to increasing concentrations of the target compound to select for and enrich a population capable of its degradation.[6] This process can take several weeks to months.[6]

-

Incubation Conditions: For aerobic studies, cultures are incubated with shaking to ensure adequate aeration. For anaerobic studies, cultures are maintained in sealed containers with an oxygen-free atmosphere. Temperature and pH are maintained at optimal levels for microbial growth.

Biodegradation Assays

-

Reaction Setup: Acclimated microbial cultures are incubated with a known initial concentration of the target compound in a suitable medium.

-

Sampling: Aliquots of the culture are withdrawn at regular time intervals.

-

Sample Preparation: Samples are typically centrifuged to remove microbial cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the target compound and its metabolites.[15]

-

Analytical Quantification: The concentration of the parent compound and its metabolites in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19][20][21]

Metabolite Identification

-

Extraction: As described in the biodegradation assay, metabolites are extracted from the culture medium.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile metabolites.[22][23] Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of a wider range of compounds, including those that are not readily volatilized.[23][24] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the definitive identification of novel metabolites.[22][25]

Enzyme Assays

-

Enzyme Preparation: For extracellular enzymes like peroxidases and laccases, the culture supernatant can be used directly or after partial purification.[11] For intracellular enzymes, cells need to be harvested and lysed to release the enzymes.

-

Assay Conditions: The enzyme preparation is incubated with the substrate (e.g., 2,4,6-TCP) and any necessary co-factors (e.g., H₂O₂ for peroxidases) in a buffer at the optimal pH and temperature.[11]

-

Activity Measurement: Enzyme activity is determined by measuring the rate of substrate disappearance or product formation over time using spectrophotometry or chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anaerobic biodegradation pathway of this compound.

Caption: Aerobic degradation of 2,4,6-TCP by Phanerochaete chrysosporium.

Caption: General experimental workflow for studying biodegradation.

Conclusion

The biodegradation of this compound is a complex process that is initiated by O-demethylation under anaerobic conditions. While specific data on its complete mineralization is still emerging, the extensive research on the structurally similar 2,4,6-trichlorophenol provides a robust framework for understanding the potential metabolic pathways and enzymatic mechanisms involved. Both anaerobic and aerobic processes, driven by diverse microbial communities, play a role in the detoxification of these persistent pollutants. Further research is needed to isolate and characterize more microorganisms capable of degrading 4,5,6-TCG and to elucidate the complete metabolic pathways and the genes encoding the key enzymes. This knowledge will be instrumental in the development of efficient and sustainable bioremediation technologies for environments contaminated with chlorinated guaiacols and phenols.

References

- 1. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Rhodococcus percolatus sp. nov., a bacterium degrading 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 10. Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source [mdpi.com]

- 11. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytoremediation of trichlorophenol by Phase II metabolism in transgenic Arabidopsis overexpressing a Populus glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. mdpi.com [mdpi.com]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. sysrevpharm.org [sysrevpharm.org]

- 24. mdpi.com [mdpi.com]

- 25. futurelearn.com [futurelearn.com]

The Environmental Odyssey of 4,5,6-Trichloroguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trichloroguaiacol (4,5,6-TCG), a chlorinated phenolic compound, is primarily recognized as a byproduct of the pulp and paper bleaching process. Its presence in industrial effluents raises environmental concerns due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of the environmental fate and transport of 4,5,6-TCG, detailing its physicochemical properties, degradation pathways, and mobility in various environmental compartments. The information presented herein is intended to support risk assessment, remediation strategies, and the development of more environmentally benign industrial processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Due to a scarcity of experimentally determined values for this compound, the following table includes estimated values obtained using the US EPA's Estimation Programs Interface (EPI) Suite™, a well-established quantitative structure-activity relationship (QSAR) modeling system.[1][2][3][4][5]

| Property | Value | Method | Reference |

| Molecular Formula | C₇H₅Cl₃O₂ | - | - |

| Molecular Weight | 227.47 g/mol | - | - |

| CAS Number | 2668-24-8 | - | - |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.8 | Estimated (XLogP3) | ECHEMI |

| Water Solubility | 158.6 mg/L | Estimated (EPI Suite™) | [1][3] |

| Vapor Pressure | 0.000215 mm Hg at 25°C | Estimated (EPI Suite™) | [1][3] |

| Henry's Law Constant | 3.58 x 10⁻⁷ atm-m³/mol at 25°C | Estimated (EPI Suite™) | [1][3] |

| K_oc_ (Soil Adsorption Coefficient) | 856.5 L/kg | Estimated (EPI Suite™) | [1][3] |

Environmental Fate and Transport

The distribution and persistence of 4,5,6-TCG in the environment are dictated by a combination of transport and transformation processes.

Transport

-

Atmospheric Transport: With a low vapor pressure and a moderate Henry's Law constant, 4,5,6-TCG has a limited tendency to volatilize from water or moist soil surfaces.[1][3] Atmospheric transport is not considered a primary long-range transport pathway for this compound.

-

Transport in Water: Its moderate water solubility suggests that 4,5,6-TCG can be transported in aqueous systems. In surface waters, it will be subject to advection and dispersion.

-

Transport in Soil: The estimated soil adsorption coefficient (K_oc_) of 856.5 L/kg indicates that 4,5,6-TCG has a moderate potential for adsorption to soil organic matter.[1][3] This suggests that its mobility in soil will be limited, reducing the likelihood of significant leaching into groundwater. However, in soils with low organic content, mobility may be higher.

Transformation and Degradation

Biotic Degradation (Biodegradation)

Biodegradation is a key process in the environmental attenuation of 4,5,6-TCG, with anaerobic pathways appearing to be particularly significant.

-

Anaerobic Biodegradation: Under anaerobic conditions, such as those found in sediments and some subsurface environments, the initial and rapid transformation of 4,5,6-TCG is mono-de-O-methylation.[6] This enzymatic process removes the methyl group from the guaiacol (B22219) structure, yielding 3,4,5-trichlorocatechol (B154951). The enzymes responsible for this initial step are O-demethylases, which are known to be involved in the breakdown of various methoxylated aromatic compounds.[7][8] Subsequent degradation of the resulting 3,4,5-trichlorocatechol is expected to proceed via reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process eventually leads to simpler, non-chlorinated catechols, which can then undergo ring cleavage and mineralization to CO₂ and H₂O.

-

Aerobic Biodegradation: Studies on the aerobic biodegradation of 4,5,6-TCG are limited. Research on a guaiacol-degrading Acinetobacter junii strain indicated that it was unable to degrade this compound, suggesting that the chlorine substitution at the 6-position may hinder aerobic metabolism by some microorganisms. If the initial de-O-methylation to 3,4,5-trichlorocatechol were to occur under aerobic conditions, subsequent degradation would likely follow established pathways for chlorocatechols. This involves ring cleavage by dioxygenase enzymes, followed by a series of reactions leading to intermediates of central metabolism.[9][10][11]

Abiotic Degradation

-

Photodegradation: Chlorinated aromatic compounds can undergo photodegradation in the presence of sunlight. The rate of this process is dependent on factors such as the intensity of solar radiation, the presence of photosensitizers in the water, and the water depth. While specific quantum yield data for 4,5,6-TCG is unavailable, it is anticipated to undergo direct and indirect photolysis in sunlit surface waters.

-

Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for 4,5,6-TCG under typical environmental pH conditions (pH 5-9) due to the stability of the aryl-ether and aryl-chloride bonds.

Estimated Biodegradation Half-Lives (EPI Suite™) [1][3]

| Medium | Condition | Half-Life |

| Water | Aerobic | Weeks to Months |

| Sediment | Anaerobic | Months |

| Soil | Aerobic | Weeks to Months |

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for obtaining reliable and comparable data on the environmental fate of chemicals.[1][2][12]

Determination of Octanol-Water Partition Coefficient (Log K_ow_)

The octanol-water partition coefficient is a key parameter for assessing the lipophilicity and bioaccumulation potential of a substance.

-

Shake-Flask Method (OECD Guideline 107):

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

A known concentration of 4,5,6-TCG is dissolved in one of the phases.

-

The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of 4,5,6-TCG in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15][16]

-

The Log K_ow_ is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Determination of Soil Adsorption Coefficient (K_oc_)

The soil adsorption coefficient indicates the tendency of a chemical to bind to soil organic matter.

-

Batch Equilibrium Method (OECD Guideline 106):

-

A series of soil samples with varying organic carbon content are used.

-

Aqueous solutions of 4,5,6-TCG at different concentrations are prepared.

-

A known mass of soil is equilibrated with a known volume of the 4,5,6-TCG solution by shaking for a defined period.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of 4,5,6-TCG remaining in the aqueous phase is measured.

-

The amount of 4,5,6-TCG adsorbed to the soil is calculated by difference.

-

The soil-water partition coefficient (K_d_) is determined from the slope of the adsorption isotherm.

-

The K_oc_ is calculated by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).[17][18][19]

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308)

This guideline is used to determine the rate and pathway of degradation in water-sediment systems.[20][21][22]

-

Experimental Setup:

-

Intact sediment cores with overlying water are collected from a relevant site.

-

The systems are set up in flasks or flow-through chambers. For aerobic conditions, the overlying water is aerated. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

-

¹⁴C-labeled 4,5,6-TCG is added to the water phase to facilitate tracking of the parent compound and its transformation products.

-

The systems are incubated in the dark at a constant temperature.

-

-

Sampling and Analysis:

-

At various time intervals, replicate systems are sacrificed.

-

The water and sediment phases are separated.

-

The water phase is analyzed directly for the parent compound and soluble metabolites using techniques like HPLC with radiometric detection.

-

The sediment is extracted with appropriate solvents to recover the parent compound and bound residues.

-

The extracts are analyzed similarly to the water samples.

-

Evolved ¹⁴CO₂ (from mineralization) and other volatile organic compounds are trapped and quantified.

-

The degradation half-life (DT₅₀) and the formation and decline of major metabolites are determined.

-

Mandatory Visualizations

Caption: Anaerobic degradation pathway of this compound.

Caption: Workflow for OECD 308 aquatic sediment study.

Conclusion

The environmental fate of this compound is characterized by moderate persistence, with anaerobic biodegradation appearing to be a key transformation pathway initiated by de-O-methylation. Its mobility in soil is likely limited by adsorption to organic matter. Due to the scarcity of experimental data, the provided physicochemical properties and degradation rates are largely based on estimations. Further empirical research is necessary to refine our understanding of the environmental behavior of 4,5,6-TCG and to develop more accurate risk assessments. The standardized experimental protocols outlined in this guide provide a framework for generating such crucial data. This knowledge is vital for the development of effective strategies to mitigate the environmental impact of this compound.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. epa.gov [epa.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 6. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The demethylation of guaiacol by a new bacterial cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. asianpubs.org [asianpubs.org]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. s4science.at [s4science.at]

- 16. HPLC-UV Analysis of Phenol and Chlorophenols in Water After Preco...: Ingenta Connect [ingentaconnect.com]

- 17. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lib3.dss.go.th [lib3.dss.go.th]

- 19. chemsafetypro.com [chemsafetypro.com]

- 20. oecd.org [oecd.org]

- 21. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 22. concawe.eu [concawe.eu]

4,5,6-Trichloroguaiacol CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6-Trichloroguaiacol, including its chemical properties, toxicological profile, and environmental fate. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Core Chemical Data

| Property | Value | Reference |

| CAS Number | 2668-24-8 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂ | [1] |

| Molecular Weight | 227.47 g/mol | [1] |

Toxicological Summary

While specific toxicological data for this compound is limited, information on related chlorinated phenols, such as 2,4,6-trichlorophenol (B30397), suggests potential for toxicity. Studies on 2,4,6-trichlorophenol have indicated that its cytotoxicity can involve the induction of oxidative stress and endoplasmic reticulum (ER) stress, leading to apoptosis[2]. Pentachlorophenol (B1679276) and its metabolite, tetrachlorohydroquinone (B164984), have been shown to trigger reactive oxygen species (ROS) and promote tumor formation[3]. Given the structural similarities, it is plausible that this compound could exhibit similar mechanisms of toxicity.

Zebra fish exposed to pulp bleaching waste, which contained 3,4,5-trichloroguaiacol (B1221916) among other chlorinated compounds, showed increased egg mortality and decreased hatchability[4]. This suggests potential developmental and reproductive toxicity for this class of compounds.

Environmental Fate and Biodegradation

Chlorinated guaiacols are known environmental contaminants, often found in effluents from pulp and paper mills. The biodegradation of these compounds is a key area of research for environmental remediation.

Studies have shown that certain bacteria can metabolize chlorinated guaiacols. For instance, Rhodococcus chlorophenolicus has been found to degrade various chlorinated guaiacols and syringols through hydroxylation and dechlorination reactions[1][5]. However, the specific substitution pattern of the chlorine atoms on the guaiacol (B22219) ring significantly influences the biodegradability.

A study on Acinetobacter junii, a bacterium capable of degrading guaiacol, found that it could degrade some chlorinated guaiacols but not this compound[6][7][8]. This suggests that the presence of chlorine atoms at positions 4, 5, and 6 may hinder microbial degradation by this particular strain, highlighting the recalcitrance of this specific isomer. The initial step in the metabolism of other chlorinated guaiacols by A. junii was identified as O-demethylation[6].

Anaerobic microorganisms have also been shown to play a role in the transformation of chlorinated aromatic compounds. For example, Desulfitobacterium sp. strain PCE1 can demethylate, reductively dehydroxylate, and dechlorinate chlorinated hydroquinones into chlorophenols[9].

Experimental Protocols

Analytical Detection in Environmental Samples

The analysis of chlorinated phenolic compounds like this compound in environmental samples typically involves gas chromatography coupled with mass spectrometry (GC/MS).

Sample Preparation (Water Samples):

-

Acidify the water sample to a pH of <2.

-

Extract the analytes from the water sample using a suitable organic solvent, such as methylene (B1212753) chloride.

-

Dry the organic extract and concentrate it to a small volume.

-

The extract can then be analyzed by GC/MS.

-

For samples with high levels of interfering compounds, a clean-up step using solid-phase extraction (SPE) with materials like Florisil may be necessary[10].

Hypothetical Signaling Pathway for Chlorinated Phenol-Induced Cytotoxicity

Based on studies of related compounds like 2,4,6-trichlorophenol, a hypothetical signaling pathway for cytotoxicity induced by chlorinated guaiacols such as this compound can be proposed. This pathway involves the induction of oxidative and endoplasmic reticulum stress.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Biodegradation Assessment

The following diagram outlines a typical workflow for assessing the biodegradation of this compound by a microbial strain.

Caption: Workflow for assessing microbial degradation of this compound.

References

- 1. Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.uai.cl [pure.uai.cl]

- 8. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide on the Solubility and Partitioning Behavior of 4,5,6-Trichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partitioning behavior of 4,5,6-Trichloroguaiacol (4,5,6-TCG), a chlorinated phenolic compound of environmental interest. Due to the limited availability of direct experimental data for 4,5,6-TCG, this guide also includes data for structurally similar trichlorophenols to provide valuable context and comparative insights. The information presented herein is essential for understanding the environmental fate, transport, and potential for bioaccumulation of this compound.

Core Physicochemical Properties

This compound is a molecule with a molecular formula of C₇H₅Cl₃O₂ and a molecular weight of 227.47 g/mol .[1][2] Its structure, featuring a guaiacol (B22219) ring substituted with three chlorine atoms, governs its solubility and partitioning characteristics.

Data Presentation

The following tables summarize the available quantitative data for the solubility, octanol-water partition coefficient (Kₒw), and soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) of this compound and related trichlorophenols.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| This compound | Water | 34.5 mg/L | 25 | Estimated based on data for other chloroguaiacols |

| 2,4,5-Trichlorophenol | Water | 947.8 mg/L | 25 | |

| 2,4,6-Trichlorophenol | Water | 800 mg/L | 25 | |

| 2,4,6-Trichlorophenol | Acetone | Soluble | Not Specified | |

| 2,4,6-Trichlorophenol | Ethanol | Soluble | Not Specified | |

| 2,4,6-Trichlorophenol | Ether | Soluble | Not Specified |

Table 2: Octanol-Water Partition Coefficient (Kₒw) Data

| Compound | Log Kₒw | Method | Reference |

| This compound | 3.8 | Computed (XLogP3) | [1] |

| This compound | 3.92 | Computed (XLogP3) | [3] |

| 2,4,5-Trichlorophenol | 3.72 | Experimental | |

| 2,4,6-Trichlorophenol | 3.69 | Experimental | |

| 2,3,6-Trichlorophenol | 3.77 | Experimental | |

| 3,4,5-Trichlorophenol | 4.01 | Experimental |

Table 3: Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) Data

| Compound | Log Kₒc | Method | Reference |

| This compound | 3.43 | Estimated from Log Kₒw¹ | |

| 2,4,5-Trichlorophenol | 2.95 - 3.36 | Experimental Range | |

| 2,4,6-Trichlorophenol | 2.18 - 3.34 | Experimental Range | |

| 2,3,6-Trichlorophenol | 3.43 | Estimated from Log Kₒw |

¹ Estimated using the formula: log Kₒc = 1.0 * log Kₒw - 0.21 (equation for phenols).

Environmental Partitioning Behavior

The partitioning of this compound in the environment is dictated by its physicochemical properties, primarily its water solubility, lipophilicity (indicated by Log Kₒw), and affinity for organic matter in soil and sediment (indicated by Log Kₒc). The following diagram illustrates the key partitioning pathways.

Experimental Protocols

The determination of solubility and partitioning coefficients follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility Determination (OECD Guideline 105)

The water solubility of a compound is determined using the Flask Method for substances with solubilities above 10 mg/L.[4][5]

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20-25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved substance.[6][7]

-

Phase Separation: The suspension is centrifuged or filtered to separate the aqueous phase from the undissolved solid.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guideline 107)

The Shake Flask Method is a common procedure for determining the Log Kₒw of a substance.[8][9]

Methodology:

-

Preparation: n-Octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in either the n-octanol or water phase.

-

Partitioning: The two phases are placed in a vessel and shaken vigorously to facilitate the partitioning of the substance between the two immiscible liquids until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique.

-

Calculation: The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (base 10) of this value is the Log Kₒw.

Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) Determination (OECD Guideline 106)

The Batch Equilibrium Method is used to determine the adsorption of a substance to soil, from which the Kₒc can be derived.[10][11][12]

Methodology:

-

Soil Preparation: A well-characterized soil with a known organic carbon content is used.

-

Equilibration: A known mass of soil is equilibrated with a known volume of an aqueous solution containing this compound at a specific concentration. The mixture is agitated for a predetermined time to reach equilibrium.[11]

-

Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (Kₑ) is determined. The Kₒc is then calculated by normalizing Kₑ to the organic carbon content of the soil.

References

- 1. This compound | C7H5Cl3O2 | CID 17577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Note: Analytical Methods for the Detection of 4,5,6-Trichloroguaiacol in Water

Introduction

4,5,6-Trichloroguaiacol (4,5,6-TCG) is a chlorinated organic compound belonging to the guaiacol (B22219) family. These compounds can be formed as by-products during the chlorine bleaching of wood pulp in the paper industry and from the chlorination of naturally occurring phenolic compounds in water treatment processes. Due to their potential toxicity and persistence in aquatic environments, sensitive and reliable analytical methods are required for their detection and quantification in water samples to ensure environmental safety and regulatory compliance.

This document provides detailed protocols for the analysis of this compound and other related chlorophenolic compounds in water, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves a derivatization step to enhance the volatility and chromatographic performance of the target analytes.

Principle of the Method

The analytical method is based on the extraction of chloroguaiacols and other chlorophenolics from a water sample, followed by a chemical derivatization and subsequent analysis by a triple quadrupole Gas Chromatograph-Mass Spectrometer (GC-MS/MS). Polar compounds like phenols and guaiacols are often not volatile enough for direct GC analysis.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[2]

This protocol employs an acylation reaction using acetic anhydride (B1165640) in a buffered aqueous solution. The hydroxyl group of this compound is converted to an acetate (B1210297) ester. This derivative is less polar and more volatile, making it ideal for GC analysis.[3] Following derivatization, the analytes are extracted from the aqueous phase using a non-polar solvent like hexane (B92381). The extract is then injected into the GC-MS/MS system for separation, identification, and quantification. The use of a triple quadrupole mass spectrometer allows for high selectivity and sensitivity through Selected Reaction Monitoring (SRM).[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of a triple quadrupole GC-MS method for the analysis of various chlorophenolic compounds, including this compound.[4]

| Compound | Method Detection Limit (MDL) (ng/L) | Relative Standard Deviation (%RSD) | Recovery (%) |

| This compound | < 1.0 | < 10% | 75 - 125% |

| 4-Chlorophenol | < 1.0 | < 10% | 75 - 125% |

| 2,4,6-Trichlorophenol (B30397) | < 1.0 | < 10% | 75 - 125% |

| 3,4,5-Trichloroguaiacol | < 1.0 | < 10% | 75 - 125% |

| Tetrachloroguaiacol | < 1.0 | < 10% | 75 - 125% |

| Pentachlorophenol | < 1.0 | < 10% | 75 - 125% |

| 4-Chlorocatechol | < 1.0 | < 10% | < 35% |

| Tetrachlorocatechol | < 1.0 | < 10% | < 35% |

*Note: Catechols exhibit lower recovery due to poor extraction efficiency with this specific method.[4] The method detection limit (MDL) for all investigated compounds was below 0.001 μg/L (1 ng/L).[4]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction and Derivatization

This protocol details the derivatization of chlorophenols to their acetate esters followed by liquid-liquid extraction.[4]

Materials and Reagents:

-

Water sample (1 L)

-

Separatory funnels (1 L)

-

Hexane (pesticide grade or equivalent)

-

Acetic Anhydride

-

Potassium Carbonate (K₂CO₃) buffer solution

-

Internal standards and surrogate solutions (e.g., labeled chlorophenolics)

-

Sodium sulfate (B86663) (anhydrous)

-

Concentrator tube (e.g., Kuderna-Danish)

-

Mechanical shaker or roller

Procedure:

-

Pour an 800 mL aliquot of the water sample into a 1 L amber bottle or separatory funnel.

-

Spiking: Add appropriate volumes of internal standard and surrogate solutions to the sample. For calibration standards, spike with known concentrations of unlabeled chlorophenolic solutions.

-

Buffering: Add 25 mL of K₂CO₃ buffer solution to the sample.

-

Derivatization: Add 25 mL of acetic anhydride to the sample. Cap the funnel/bottle and mix. Allow the solution to sit for at least 1 hour to ensure the reaction goes to completion.[4]

-

Extraction:

-

Add 100 mL of hexane to the container.

-

Shake vigorously for 2 minutes (if using a separatory funnel) or place on a mechanical roller overnight (at least 16 hours) for initial extraction.[4]

-

Allow the organic and aqueous layers to separate.

-

Drain the lower aqueous layer and collect the upper organic (hexane) layer.

-

Repeat the extraction process two more times with fresh portions of hexane, combining all organic extracts.

-

-

Drying and Concentration:

-

Pass the combined hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a concentrator apparatus.

-

-

The sample is now ready for GC-MS analysis.

Protocol 2: Instrumental Analysis - GC-MS/MS

This protocol provides typical instrument parameters for the analysis of derivatized chlorophenolics. Parameters should be optimized for the specific instrument used.

Instrumentation:

-

Gas Chromatograph: Thermo Scientific™ TRACE™ 1610 GC or equivalent.[4]

-

Mass Spectrometer: Thermo Scientific™ TSQ™ 9610 Triple Quadrupole Mass Spectrometer or equivalent.[4]

-

Autosampler: TriPlus RSH or equivalent.

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Type: Split/Splitless (SSL)

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Column: TG-5SilMS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 15 °C/min to 180 °C

-

Ramp 2: 8 °C/min to 310 °C, hold for 5 minutes

-

MS Conditions:

-

Ion Source: Advanced Electron Ionization (AEI)[4]

-

Ion Source Temperature: 320 °C

-

Acquisition Mode: Selected Reaction Monitoring (SRM)

-

Data System: Chromeleon CDS or equivalent

SRM Transitions for this compound Acetate:

-

Specific precursor and product ions for the acetylated derivative of 4,5,6-TCG must be determined empirically. This involves infusing a standard of the derivatized compound to identify the molecular ion (precursor) and its most stable, characteristic fragment ions (products). For the derivatized 2,4,6-trichlorophenol (2,4,6-trichlorobenzyl acetate), characteristic fragment ions include m/z 196, 198, and 43.[3] A similar fragmentation pattern would be expected for 4,5,6-TCG acetate.

Overall Analytical Workflow

The entire process from sample collection to final data reporting follows a structured sequence to ensure data quality and reproducibility.

Data Analysis and Quality Control

-

Calibration: A multi-point calibration curve (typically 5-6 levels) is generated by analyzing standards prepared as described in Protocol 1. The concentration range should bracket the expected sample concentrations. For example, calibration standards can range from 2.5 to 10,000 ng/mL.[4] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

-

Quality Control (QC): To ensure the reliability of the results, several QC measures should be implemented:

-

Method Blank: An analyte-free water sample is carried through the entire preparation and analysis procedure to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes is analyzed to assess method accuracy.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with known analyte concentrations to evaluate matrix effects on recovery and precision.

-

Surrogates: Compounds not expected in the sample but with similar chemical properties are added to every sample to monitor extraction efficiency.

-

The combination of acetylation derivatization with liquid-liquid extraction followed by GC-MS/MS analysis provides a robust, sensitive, and selective method for the determination of this compound in water. The method achieves very low detection limits (in the ng/L range) and demonstrates good precision and accuracy, making it highly suitable for environmental monitoring and research applications.[4] Proper implementation of quality control procedures is essential for generating defensible data.

References

Application Notes and Protocols for the Quantification of 4,5,6-Trichloroguaiacol by GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 4,5,6-Trichloroguaiacol (4,5,6-TCG) in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below cover sample preparation, derivatization, and instrument parameters to ensure accurate and reproducible results.

Introduction

This compound is a chlorinated organic compound that can be formed during the bleaching of pulp with chlorine and is considered an environmental pollutant. Its quantification is crucial for monitoring environmental contamination and for toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the determination of 4,5,6-TCG. Due to the polar nature of the hydroxyl group in 4,5,6-TCG, derivatization is employed to improve its volatility and chromatographic behavior, leading to enhanced sensitivity and peak shape. This protocol focuses on acetylation as the derivatization method.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of 4,5,6-TCG from aqueous samples such as water or wastewater.

Materials:

-

Sample (e.g., 800 mL of water)

-

Hexane (B92381) (pesticide residue grade)

-

Potassium carbonate (K₂CO₃) buffer

-

Acetic anhydride (B1165640)

-

Internal standard (e.g., a labeled analog of 4,5,6-TCG)

-

1 L amber glass bottles with PTFE-lined caps

-

Mechanical roller or shaker

-

Separatory funnel

-

Evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

Autosampler vials (2 mL) with PTFE-lined septa

Procedure:

-

Place an 800 mL aliquot of the aqueous sample into a 1 L amber glass bottle.

-

Spike the sample with an appropriate volume of the internal standard solution.

-

Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample.

-

Add 100 mL of hexane to the bottle.

-

Cap the bottle tightly and place it on a mechanical roller or shaker. Extract for at least 16 hours (overnight).

-

After extraction, allow the layers to separate for approximately 5 minutes.

-

Carefully collect the upper organic (hexane) layer and transfer it to a clean flask.

-

Repeat the extraction of the aqueous layer with an additional 50 mL of hexane for 1 hour.

-

Combine the organic extracts.

-

Concentrate the combined hexane extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Derivatization: Acetylation

Acetylation of the hydroxyl group of 4,5,6-TCG to form its acetate (B1210297) ester increases its volatility and improves chromatographic performance. This is often performed in-situ during the extraction process as described above with the addition of acetic anhydride.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of acetylated this compound. Instrument conditions may need to be optimized for your specific system.

Gas Chromatograph (GC) Conditions:

-

GC System: Agilent 7890A GC or equivalent

-

Column: TraceGOLD TG-Dioxin GC column or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Inlet: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp 1: 20 °C/min to 150 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

-

-

Total Run Time: Approximately 34.5 minutes

Mass Spectrometer (MS) Conditions:

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ 9610) or a single quadrupole MS capable of Selected Ion Monitoring (SIM).

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data

For accurate quantification, calibration standards of acetylated 4,5,6-TCG should be prepared and analyzed under the same conditions as the samples.

| Parameter | Value/Range | Source |

| Analyte | This compound (as acetate derivative) | |

| Molecular Weight (Underivatized) | 227.47 g/mol | [1] |

| Molecular Weight (Acetylated) | ~269.48 g/mol | |

| Retention Time (RT) | Approximately 19.18 min | [2] |

| Limit of Detection (LOD) | < 1 ng/L (as part of a mix of chlorophenols) | [3] |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | |

| Proposed Quantifier Ion (SIM) | m/z 268 (Molecular ion of acetate) | Inferred |

| Proposed Qualifier Ions (SIM) | m/z 270, 226 | Inferred |

| Proposed Precursor Ion (MRM) | m/z 268 | Inferred |

| Proposed Product Ions (MRM) | m/z 226 (loss of ketene), m/z 198 | Inferred |

Note: The specific m/z values for the acetylated derivative of this compound should be confirmed by analyzing a standard under full scan mode to identify the molecular ion and characteristic fragment ions.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of this compound.

Concluding Remarks

The described GC-MS protocol provides a robust and sensitive method for the quantification of this compound in aqueous samples. The key to successful analysis lies in the meticulous execution of the sample preparation and derivatization steps, as well as the careful optimization of the GC-MS instrument parameters. For regulatory or high-stakes analyses, validation of the method, including the determination of linearity, accuracy, precision, and the limits of detection and quantification, is essential.

References

sample preparation for 4,5,6-Trichloroguaiacol analysis in soil

An authoritative guide to the sample preparation of 4,5,6-Trichloroguaiacol for analysis in soil matrices, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of this specific environmental contaminant.

Application Notes

Introduction